![molecular formula C6H5KO3S B1260580 Potassium benzenesulphonate CAS No. 934-55-4](/img/structure/B1260580.png)
Potassium benzenesulphonate
Overview
Description
Synthesis Analysis
The synthesis of potassium benzenesulphonate and related compounds often involves reactions that yield highly specific and functionalized products. For instance, direct sulphonation processes and complexation reactions have been extensively studied to understand the mechanisms and improve the efficiency of this compound synthesis. These studies provide a foundational understanding of the chemical pathways and conditions necessary for producing this compound and its derivatives with high purity and yield (Anselment et al., 2011).
Molecular Structure Analysis
Investigations into the molecular structure of this compound reveal its complex interactions and the formation of various hydrates and intermediate structures. X-ray crystallography and other analytical techniques have been employed to elucidate these structures, offering insights into how this compound interacts with other molecules and ions. The molecular structure plays a crucial role in its sorption capabilities and interactions with different chemical species (Gunderman & Squattrito, 1994).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, demonstrating its ability to sorb gases and vapours, including non-polar and polar molecular species. Its sorption properties are influenced by its molecular structure, which allows for lattice penetration and structural rearrangements when interacting with other substances. These characteristics make this compound a fascinating subject for studying sorption phenomena and the development of materials for separation and purification applications (Barrer, Drake, & Whittam, 1953).
Physical Properties Analysis
The physical properties of this compound, such as its solubility, thermal stability, and optical characteristics, are key to its application in various fields. Research into its crystal growth and the evaluation of its electrical and mechanical properties has provided valuable information for its potential use in nonlinear optical applications and other technological advancements (Amirthakumar et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different chemical groups and its role as a catalyst or reactant in various chemical transformations, are critical for its utilization in chemical synthesis and material science. Studies focusing on its adsorption behavior and ionic interactions offer insights into its application in electrochemical processes and its effectiveness as a component in complex chemical systems (Dutkiewicz, 1974).
Scientific Research Applications
Adsorption Studies
Research has shown that Potassium benzenesulphonate (KBS) is significant in adsorption studies, especially at the mercury electrode interface. A study by Dutkiewicz (1974) explored the adsorption of KBS from mixed solutions containing inert electrolytes. This study highlighted the influence of ionic strength on the adsorption process and electrical double layer properties, demonstrating the utility of KBS in electroanalytical chemistry applications (Dutkiewicz, 1974).
Catalysis in Polymerization Reactions
KBS is also relevant in catalysis, particularly in olefin polymerization reactions. Anselment et al. (2011) discussed the synthesis of non-symmetrically sulphonated phosphine sulphonate based Pd(II) catalyst salts for olefin polymerisation reactions. This work underscored the role of KBS-related compounds in creating novel anionic catalyst precursors suitable for such polymerization processes (Anselment et al., 2011).
Development of Ionic Diols in Polyurethanes
In the field of polymer science, Lam et al. (1989) reported the epoxidation of the sodium or potassium salt of 4-vinyl benzenesulphonic acid, leading to the production of ionic diols. These diols were then incorporated into polyurethanes, signifying KBS's role in the development of new materials with potential industrial applications (Lam et al., 1989).
Field Desorption Mass Spectrometry
In mass spectrometry, the study of cluster ions is important for understanding molecular interactions. Large and Knof (1974) used sodium benzenesulphonate to investigate cluster ions in the field desorption mass spectrum. Their findings provide insight into the behavior of KBS and similar compounds in mass spectrometric analyses (Large & Knof, 1974).
Monitoring Environmental Pollutants
In environmental science, Ruiz et al. (2004) developed a method for monitoring linear alkyl benzenesulphonates in sewage sludge. This work is crucial for understanding the environmental impact of these compounds and demonstrates the potential of KBS and its derivatives in environmental monitoring and management (Ruiz et al., 2004).
Mechanism of Action
Target of Action
Similar compounds, such as alkylbenzene sulfonates, are known to interact with various biological targets, including cell membranes and proteins .
Mode of Action
It has been suggested that it functions as a sorbent . Sorption may be confined to external surfaces or, with other sorbates, lattice penetration and structural rearrangements may occur .
Biochemical Pathways
Similar compounds, such as alkylbenzene sulfonates, are known to have effects on various biochemical processes .
Pharmacokinetics
In cattle and horses, the recommended dose rate is 10 to 20 mg/kg bw/day intravenously or 24 mg/kg bw/day orally .
Result of Action
Similar compounds, such as alkylbenzene sulfonates, are known to have various effects on cells and molecules .
Action Environment
The action of potassium benzenesulphonate can be influenced by various environmental factors. For instance, alkylbenzene sulfonates, a related class of compounds, are known to be affected by environmental conditions. Their biodegradability, for example, is influenced by isomerization, specifically branching .
properties
IUPAC Name |
potassium;benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.K/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHHITAVUODQNA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98-11-3 (Parent) | |
Record name | Potassium benzenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00239414 | |
Record name | Potassium benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
934-55-4 | |
Record name | Potassium benzenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM BENZENESULPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6905CPD9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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